molecular formula C16H24N4O3 B2408449 N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034237-70-0

N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No.: B2408449
CAS No.: 2034237-70-0
M. Wt: 320.393
InChI Key: NPXYQBLCABNWDO-UHFFFAOYSA-N
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Description

N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a nicotinamide core, which is a derivative of nicotinic acid, and is modified with a piperazine ring and a tetrahydrofuran moiety. These structural modifications can impart unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized from nicotinic acid through a series of reactions, including amide formation.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the nicotinamide core.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be attached through etherification reactions, where a tetrahydrofuran derivative reacts with the nicotinamide core.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the nicotinamide core or the piperazine ring are replaced with other groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could have implications in drug discovery.

    Medicine: The compound could be explored for its therapeutic potential, particularly in the development of new pharmaceuticals targeting specific diseases.

    Industry: It may find applications in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

N-(4-methylpiperazin-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can be compared with other similar compounds, such as:

    Nicotinamide Derivatives: Compounds with similar nicotinamide cores but different substituents, which may have varying biological activities.

    Piperazine Derivatives: Compounds with piperazine rings and different functional groups, which may exhibit different chemical and biological properties.

    Tetrahydrofuran Derivatives: Compounds with tetrahydrofuran moieties and different core structures, which may have unique applications.

Properties

IUPAC Name

N-(4-methylpiperazin-1-yl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c1-19-6-8-20(9-7-19)18-16(21)13-4-5-15(17-11-13)23-12-14-3-2-10-22-14/h4-5,11,14H,2-3,6-10,12H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXYQBLCABNWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=CN=C(C=C2)OCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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